6-Thiophen-3-yl-1,3-dihydroindol-2-one is a compound that belongs to the class of indole derivatives, specifically featuring a thiophene moiety. This compound has garnered interest in various fields of chemistry, particularly in medicinal chemistry due to its potential biological activities. The structure is characterized by a fused bicyclic system that includes a thiophene ring and an indole core, which contributes to its unique chemical properties and reactivity.
The compound can be classified as an indole derivative, which is a significant class of compounds in organic chemistry. Indoles are known for their presence in many natural products and pharmaceuticals. The specific structure of 6-Thiophen-3-yl-1,3-dihydroindol-2-one suggests potential applications in drug development, particularly as kinase inhibitors or other therapeutic agents .
The synthesis of 6-Thiophen-3-yl-1,3-dihydroindol-2-one can be achieved through several methods, typically involving the condensation of appropriate precursors. One common approach involves the use of isatin derivatives and thiophene-based compounds.
Methods:
Technical details regarding reaction conditions, such as temperature and time, can vary but typically involve refluxing for several hours to ensure complete conversion .
The molecular structure of 6-Thiophen-3-yl-1,3-dihydroindol-2-one can be described using standard chemical notation:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure:
6-Thiophen-3-yl-1,3-dihydroindol-2-one can participate in various chemical reactions due to its functional groups:
Technical details about these reactions include conditions such as solvent choice, temperature, and reaction time.
The mechanism of action for 6-Thiophen-3-yl-1,3-dihydroindol-2-one largely depends on its biological targets. For instance:
Data supporting these mechanisms often come from biological assays that measure enzyme activity or cell viability.
Relevant data from spectroscopic studies provide insights into vibrational frequencies and electronic transitions associated with this compound .
6-Thiophen-3-yl-1,3-dihydroindol-2-one has several scientific uses:
The exploration of this compound continues as researchers investigate its full range of biological activities and applications in medicinal chemistry .
The indolin-2-one nucleus represents a privileged scaffold in targeted cancer therapy development, with its significance established through decades of pharmacological research. Early investigations identified 2-indolinone derivatives as potent inhibitors of tyrosine kinases—enzymes critical in oncogenic signaling pathways. Seminal work demonstrated that unsubstituted indolinone nitrogen derivatives like SU5416 and SU6668 function as competitive ATP inhibitors, blocking kinase activation in models of small cell lung cancer and angiogenesis [3]. These compounds primarily targeted vascular endothelial growth factor receptor (VEGF receptor), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), establishing the indolinone core as a versatile template for kinase interference [3].
Structural analyses revealed that co-crystallization of compounds like SU5402 with fibroblast growth factor receptor-1 (FGFr-1) established key binding motifs: the lactam carbonyl formed hydrogen bonds with the kinase hinge region, while the hydrophobic indole ring system occupied adjacent pockets [3]. Subsequent optimization focused on C-3 modifications, leading to derivatives such as sunitinib and sorafenib—multitargeted receptor tyrosine kinase inhibitors approved for clinical use. The integration of dichlorophenyl at the N-1 position, as exemplified by 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, significantly enhanced anticancer activity against SW620 colon cancer cells (IC~50~ ≈ 2 μM), confirming the pharmacophoric importance of this region [3]. These discoveries established indolinones as synthetically tunable scaffolds capable of simultaneous multi-kinase inhibition, paving the way for hybrid molecules like 6-thiophen-3-yl-1,3-dihydroindol-2-one.
Table 1: Evolution of Key Indolinone-Based Therapeutics
Compound | Target Kinases | Therapeutic Application | Structural Features |
---|---|---|---|
SU5416 | VEGF receptor, PDGFR | Anti-angiogenic agent | 3-Substituted indolinone, unsubstituted N1 |
SU6668 | VEGF receptor, FGFR, PDGFR | Broad-spectrum kinase inhibitor | 3-Vinyl indolinone |
Sunitinib | VEGFR, PDGFR, c-KIT | Renal cell carcinoma | 5-Fluoroindolin-2-one, pyrrole substituent |
1-(2,6-Dichlorophenyl) derivatives | Multiple RTKs | Colon cancer models | N1-Dichlorophenyl, C3-methylene variations |
Thiophene incorporation into medicinal scaffolds represents a strategic approach to enhancing drug-receptor interactions and optimizing physicochemical properties. Ranked fourth among U.S. FDA-approved sulfur-containing drugs (2013–2023), thiophene-containing therapeutics demonstrate broad applicability across disease states, including oncology, inflammation, and infectious diseases [5]. The thiophene ring system functions as a bioisosteric equivalent to phenyl rings but offers distinct advantages: enhanced dipole moment (1.60 Debye vs. 0 D for benzene), greater polar surface area, and improved π-stacking capabilities due to sulfur's polarizable electron cloud [5]. These properties facilitate tighter binding to hydrophobic enzyme pockets while maintaining metabolic stability.
Notably, thiophene-based drugs like raltitrexed (thymidylate synthase inhibitor) and olanzapine (antipsychotic) validate the moiety's versatility in targeting diverse biological pathways [5]. In kinase inhibitor design, thiophene's sulfur atom participates in critical hydrogen bonding and van der Waals interactions, as observed in co-crystal structures of compounds like OSI-930 (c-Kit inhibitor) [6]. For 6-thiophen-3-yl-1,3-dihydroindol-2-one, the thiophene ring at C-6 provides three key benefits:
Hybridization strategies combining thiophene with indolinone thus exploit complementary pharmacophoric elements, creating synergistic effects that enhance target affinity and selectivity. This approach aligns with contemporary drug design paradigms exemplified by benzothiazole-pyrazole hybrids, which demonstrate superior anticancer activity compared to their non-hybrid counterparts [9].
The design of 6-thiophen-3-yl-1,3-dihydroindol-2-one specifically addresses two interconnected oncogenic mechanisms: receptor tyrosine kinase (RTK) hyperactivity and dysregulated nucleotide biosynthesis. RTKs including vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor-β (PDGFR-β) drive tumor angiogenesis and metastasis by promoting endothelial cell proliferation and pericyte recruitment [6]. Crucially, simultaneous inhibition of both receptors produces superior antiangiogenic effects compared to single-target agents, as evidenced by the clinical success of sorafenib and sunitinib [6].
The compound's indolinone core enables competitive ATP binding in kinase domains, while the thiophene moiety extends into hydrophobic regions adjacent to the ATP pocket. Molecular modeling suggests the thiophene sulfur forms a critical hydrogen bond with Cys917 in VEGFR-2, analogous to interactions observed in other thiophene-containing kinase inhibitors [8]. Additionally, structural similarities to thymidylate synthase (TS) inhibitors like raltitrexed indicate potential dual targeting capabilities. TS catalyzes the rate-limiting step in thymidine biosynthesis, and its inhibition depletes dTTP pools, causing DNA damage and apoptosis in rapidly dividing cells [6].
Table 2: Key Signaling Pathways Targeted by 6-Thiophen-3-yl-1,3-dihydroindol-2-one
Target | Pathway Role | Biological Consequence of Inhibition |
---|---|---|
VEGFR-2 | Angiogenesis initiation | Reduced tumor vasculature, decreased metastasis |
PDGFR-β | Pericyte recruitment, vessel maturation | Vessel destabilization, enhanced drug delivery |
Thymidylate synthase | De novo thymidine synthesis | Impaired DNA replication, apoptosis induction |
This multitargeted approach circumvents limitations of monotherapies where tumors activate alternative pathways. Preclinical evidence confirms that single molecules combining kinase inhibition with cytotoxic mechanisms (e.g., thymidylate synthase inhibition) demonstrate superior efficacy in colon cancer xenografts (76% tumor growth inhibition at 35 mg/kg) compared to sequential administration of separate agents [6]. The chemical architecture of 6-thiophen-3-yl-1,3-dihydroindol-2-one thus embodies a rational strategy for overcoming compensatory resistance mechanisms in heterogeneous tumors.
Chemical Synthesis and Characterization
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: